6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. . The unique structure of this compound, which includes a quinoline moiety fused with a pyrazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under specific conditions . The reaction is usually carried out in a solvent like tetrahydrofuran, and the product is obtained in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . The compound’s ability to generate reactive oxygen species also contributes to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar compounds include other quinolinyl-pyrazoles and related heterocycles:
Biological Activity
6-amino-3-propyl-4-(quinolin-4-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, identified by its CAS number 489403-88-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H17N5O
- Molecular Weight : 331.37 g/mol
The structure consists of a pyrano[2,3-c]pyrazole framework substituted with an amino group and a quinoline moiety. This unique structure contributes to its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrano[2,3-c]pyrazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant inhibitory effects on BRAF(V600E) and EGFR pathways, key targets in cancer therapy .
Table 1: Antitumor Activity Overview
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Compound A | BRAF(V600E) | 0.08 | |
Compound B | EGFR | 12.07 | |
6-amino... | Various cell lines | Not specified |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in models of neurodegenerative diseases . This suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.
Neuroprotective Effects
Inhibition of insulin-regulated aminopeptidase (IRAP) has been associated with neuroprotective effects. Compounds with structural similarities to this compound have been studied for their potential to improve cognitive function and memory in Alzheimer's disease models .
Table 2: Neuroprotective Activity Overview
Compound | Mechanism | Effect | Reference |
---|---|---|---|
Compound C | IRAP Inhibition | Improved cognition | |
Compound D | Anti-inflammatory | Reduced neuroinflammation |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effect of a series of pyrano[2,3-c]pyrazole derivatives on cancer cell proliferation. The results indicated that compounds with the quinoline substitution exhibited enhanced cytotoxicity against breast cancer cell lines compared to non-substituted analogs . -
Neuroprotective Study :
In an animal model of Alzheimer's disease, treatment with a derivative similar to this compound led to significant improvements in memory retention and a decrease in amyloid plaque formation .
Properties
IUPAC Name |
6-amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSUXGZFABCXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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